molecular formula C8H5BrFN B3069875 2-(2-Bromo-3-fluorophenyl)acetonitrile CAS No. 1000339-53-6

2-(2-Bromo-3-fluorophenyl)acetonitrile

Cat. No. B3069875
CAS RN: 1000339-53-6
M. Wt: 214.03 g/mol
InChI Key: FNRKRGGFBOTOAT-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)acetonitrile is a chemical compound with the CAS Number: 1000339-53-6 . It has a molecular weight of 214.04 . The IUPAC name for this compound is (2-bromo-3-fluorophenyl)acetonitrile . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 2-(2-Bromo-3-fluorophenyl)acetonitrile is 1S/C8H5BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

2-(2-Bromo-3-fluorophenyl)acetonitrile is a liquid at room temperature . It has a refractive index of n20/D 1.551 and a density of 1.589 g/mL at 25 °C .

Scientific Research Applications

Laboratory Chemicals

“2-(2-Bromo-3-fluorophenyl)acetonitrile” is used as a laboratory chemical . It’s used in various chemical reactions and experiments due to its unique chemical structure.

Food Industry

This compound may also find use in the food industry . However, the specific applications in this field are not detailed in the available resources.

Pharmaceutical Industry

In the pharmaceutical industry, “2-(2-Bromo-3-fluorophenyl)acetonitrile” could be used in the synthesis of drug molecules . The presence of bromine and fluorine atoms in the molecule can be beneficial in creating pharmaceutical compounds with desired properties.

Pesticide or Biocidal Product Use

“2-(2-Bromo-3-fluorophenyl)acetonitrile” may be used in the production of pesticides or biocidal products . The specific details of its use in these applications are not provided in the available resources.

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRKRGGFBOTOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294526
Record name 2-Bromo-3-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000339-53-6
Record name 2-Bromo-3-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluorobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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